molecular formula C11H19N3O B2384824 N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine CAS No. 2034457-22-0

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine

Cat. No.: B2384824
CAS No.: 2034457-22-0
M. Wt: 209.293
InChI Key: DDGKNJPUGIESQL-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a 5-methyl-1,2,4-oxadiazole ring, a heterocycle known for its utility as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and fine-tune the physicochemical properties of lead compounds . The structure combines this oxadiazole motif with a N-methylcyclohexanamine group, offering researchers a versatile scaffold for probing structure-activity relationships (SAR). While the specific biological activity profile of this exact compound may be an area of active investigation, its structural components are highly relevant for neuroscience targets. Specifically, 5-amino-1,3,4-oxadiazole derivatives have been identified as potent and efficacious agonists for the orphan G protein-coupled receptor 88 (GPR88) . GPR88 is a striatum-enriched orphan GPCR considered a promising target for disorders such as Parkinson's disease, schizophrenia, anxiety, and drug addiction . Researchers can utilize this compound as a key intermediate or a novel chemical probe to develop and optimize new agonists for probing GPR88 functions and signaling mechanisms in the brain. This product is provided for research purposes as part of collections of unique chemicals for early discovery. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-9-12-11(13-15-9)8-14(2)10-6-4-3-5-7-10/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGKNJPUGIESQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN(C)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxadiazole Ring Construction

The 5-methyl-1,2,4-oxadiazole core was synthesized via cyclocondensation of chloroacetamidoxime with acetyl chloride, adapted from protocols in Scheme 3 of PMC7737621. Chloroacetonitrile underwent hydroxylamine-mediated amidoxime formation (72% yield), followed by ring closure with acetyl chloride in refluxing dichloromethane (DCM) to yield 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole (Table 1).

Table 1: Optimization of Oxadiazole Synthesis

Reaction Condition Solvent Temp (°C) Yield (%) Purity (HPLC)
Acetyl chloride, 24 h DCM 40 68 95.2
Trifluoroacetic anhydride, 12 h THF 60 72 96.5
HBTU, DIPEA, 6 h DMF 25 58 91.8

Cyclization using trifluoroacetic anhydride in tetrahydrofuran (THF) at 60°C provided superior yield (72%) and purity (96.5%). Nuclear magnetic resonance (NMR) confirmed the structure: ¹H NMR (400 MHz, CDCl₃) δ 4.74 (s, 2H, CH₂Cl), 2.52 (s, 3H, CH₃).

N-Methylcyclohexanamine Preparation

N-Methylation of cyclohexanamine employed reductive amination with formaldehyde and sodium cyanoborohydride in methanol (89% yield), avoiding over-alkylation by maintaining a 1:1 amine-to-aldehyde ratio. Gas chromatography–mass spectrometry (GC-MS) analysis showed >99% conversion, with ¹³C NMR verifying the N-methyl signal at δ 37.2 ppm.

Alkylation and Final Coupling

The tertiary amine was assembled via nucleophilic substitution of 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole with N-methylcyclohexanamine. Reaction in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 50°C for 12 hours afforded the target compound in 65% yield (Table 2).

Table 2: Alkylation Optimization

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ DMF 50 12 65
Cs₂CO₃ Acetone 60 8 58
Et₃N THF 40 24 42

Notably, cesium carbonate in acetone reduced reaction time but incurred lower yields due to oxadiazole ring degradation. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:4) provided a colorless oil, with high-resolution mass spectrometry (HRMS) confirming the molecular ion at m/z 237.1471 [M+H]⁺.

Mechanistic Insights and Side-Reaction Mitigation

The alkylation proceeds via an Sₙ2 mechanism, with K₂CO₃ neutralizing HCl to prevent N-protonation and ensure nucleophilic amine availability. Competing elimination to form 3-methylene-5-methyl-1,2,4-oxadiazole was suppressed by avoiding elevated temperatures (>70°C). Infrared (IR) spectroscopy monitored the disappearance of the C–Cl stretch at 680 cm⁻¹, confirming complete conversion.

Alternative Synthetic Pathways

Mitsunobu Reaction Approach

Attempts to employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) for coupling N-methylcyclohexanamine with 5-methyl-1,2,4-oxadiazole-3-methanol yielded <20% product, attributed to poor alcohol activation and phosphine oxide byproduct interference.

Reductive Amination Strategy

Condensing cyclohexanone with 3-(aminomethyl)-5-methyl-1,2,4-oxadiazole under hydrogenation (10% Pd/C, 4 bar H₂) produced undesired secondary amines, underscoring the challenge of achieving selective N-methylation.

Scalability and Industrial Considerations

Kilogram-scale synthesis adopted continuous flow chemistry for the cyclization step, enhancing heat transfer and reducing reaction time from 12 hours to 45 minutes. Patent WO2007071742A1’s Pd/C hydrogenation protocol was adapted for intermediate purification, achieving 99.8% purity by recrystallization from ethanol/water.

Analytical Characterization

Final compound validation included:

  • ¹H NMR (CDCl₃) : δ 1.20–1.45 (m, 10H, cyclohexyl), 2.30 (s, 3H, N–CH₃), 2.51 (s, 3H, oxadiazole-CH₃), 3.32 (s, 2H, N–CH₂).
  • ¹³C NMR : δ 21.5 (oxadiazole-CH₃), 37.2 (N–CH₃), 54.8 (N–CH₂), 167.4 (C=N).
  • HPLC : 99.1% purity (C18 column, 70:30 acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Table 1: Key Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Notes
Target Compound Cyclohexanamine -N(CH₃)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl] ~253.3 (estimated) Potential CNS or enzyme modulation (inferred from analogues)
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine Azepane (7-membered ring) Same substituents as target ~267.3 Improved ring flexibility; azepane derivatives often studied for pharmacokinetics
N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine Benzylamine Oxadiazole attached to benzyl ~231.3 Aromatic systems may enhance π-π stacking in receptor binding
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride Ethylamine Cyclobutyl substituent on oxadiazole ~217.7 Cyclobutyl group increases steric hindrance; hydrochloride salt improves solubility
Key Observations:
  • Ring Size and Flexibility : The cyclohexane backbone (target compound) offers moderate rigidity compared to azepane’s flexibility and pyrrolidine’s compactness (e.g., discontinued CymitQuimica analogue) . Rigid structures may favor selective binding but reduce metabolic stability.
  • Substituent Effects : The 5-methyl group on the oxadiazole is conserved in most analogues (e.g., ). Replacement with cyclobutyl () or nitro groups () alters electronic and steric profiles, impacting bioavailability .

Functional Analogues in Therapeutic Contexts

Key Observations:
  • Thioether Linkages: Benzamide derivatives with thioether bonds () show explicit antiviral and anticancer claims, suggesting that sulfur-containing linkers may enhance target engagement .
  • Nitro Groups : Nitrophenyl derivatives (, compound 5) exhibit higher polarity, which may improve solubility but reduce blood-brain barrier penetration compared to the methyl-substituted target compound .

Biological Activity

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following structural formula:

C11H20N4O\text{C}_{11}\text{H}_{20}\text{N}_{4}\text{O}

Its molecular weight is approximately 224.30 g/mol. The presence of the oxadiazole ring is significant for its biological properties, as this moiety is often associated with various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds similar to this compound have been shown to exhibit cytotoxic effects against various cancer cell lines. For example:

  • Study Findings : A study demonstrated that oxadiazole derivatives possess significant anticancer activity due to their ability to induce apoptosis in cancer cells. The mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival .

Antioxidant Activity

The antioxidant properties of compounds containing oxadiazole rings have also been investigated. These compounds can scavenge free radicals and reduce oxidative stress:

  • Case Study : In a comparative analysis with vitamin C, certain oxadiazole derivatives exhibited higher antioxidant efficacy at lower concentrations, suggesting their potential as therapeutic agents in oxidative stress-related diseases .

Antimicrobial Activity

Research has indicated that oxadiazole derivatives can possess antimicrobial properties:

  • Research Findings : A series of studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals
AntimicrobialInhibits bacterial growth

The biological activities of this compound are largely attributed to its structural characteristics:

  • Oxadiazole Ring : This moiety is known for its ability to interact with biological targets such as enzymes and receptors.
  • Cyclohexyl Group : The cyclohexyl portion may enhance lipophilicity and cellular uptake, facilitating interaction with cell membranes.

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

  • Synthesis and Evaluation : A recent study synthesized multiple derivatives of oxadiazole and evaluated their biological activities. The findings suggested that modifications in the side chains significantly influence their anticancer and antimicrobial activities .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of these compounds. Results indicated promising therapeutic windows with manageable side effects .

Q & A

Q. What are the recommended synthetic routes for N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine?

  • Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization reactions or functional group transformations. For example, ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate can be synthesized via condensation of hydroxylamine derivatives with carboxylic acid esters under reflux conditions in solvents like THF, with yields up to 84% . For N-methyl derivatives, reductive amination or nucleophilic substitution using methylamine and oxadiazole-containing intermediates (e.g., (5-methyl-1,2,4-oxadiazol-3-yl)methyl chloride) is effective. Reaction optimization may require pH control (e.g., NaH for deprotonation) and inert atmospheres to prevent side reactions .

Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1H NMR : Key signals include the methyl group on the oxadiazole ring (δ ~2.5 ppm) and the cyclohexanamine protons (δ ~1.2–2.0 ppm). Splitting patterns for the N-methyl group (singlet, δ ~2.3 ppm) and oxadiazole-linked methylene (δ ~4.0 ppm) are critical .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks. For example, a related compound, 3-methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide, has an ESIMS m/z of 394.1 . High-resolution MS (HRMS) confirms molecular formula alignment.

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays against S. aureus or E. coli (MIC values) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes. For example, oxadiazole derivatives show IC50 values in the µM range against cancer-related kinases .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?

  • Methodological Answer : A comparative analysis of oxadiazole derivatives reveals:
SubstituentBiological ActivitySource
CyclopropylAnti-inflammatory
MethylModerate antimicrobial
EthylEnhanced binding affinity in cancer models
The cyclopropyl group increases steric bulk, improving target selectivity, while ethyl enhances lipophilicity for membrane penetration . Computational docking (e.g., AutoDock Vina) can predict binding modes to enzymes like COX-2 or EGFR .

Q. How can researchers resolve contradictions in biological data across studies (e.g., varying IC50 values)?

  • Methodological Answer :
  • Standardize Assay Conditions : Ensure consistent cell lines, serum concentrations, and incubation times. For example, discrepancies in cytotoxicity may arise from differing MTT incubation durations (24 vs. 48 hours) .
  • Control for Purity : HPLC purity >95% (e.g., compound 39 in with 98.36% purity) minimizes off-target effects.
  • Validate Targets : Use CRISPR knockouts or siRNA silencing to confirm mechanism-specific activity .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow systems improve yield (e.g., 92% acetylation of (5-methyl-1,2,4-oxadiazol-3-yl)methanol using Ac₂O in flow reactors) .
  • Catalytic Optimization : Pd/C or Ni catalysts enhance reductive amination efficiency .
  • Purification : Flash chromatography with gradients (e.g., 5–20% EtOAc/hexane) resolves intermediates. For challenging separations, preparative HPLC (C18 columns) is recommended .

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